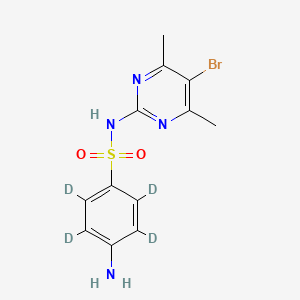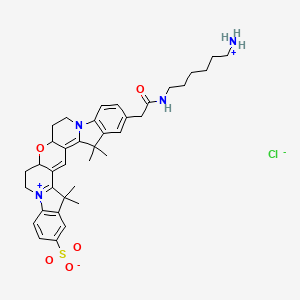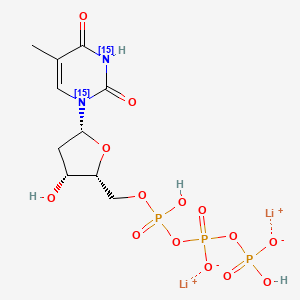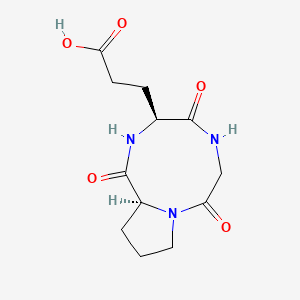
Inosine-15N4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Inosine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into inosine. The process involves the use of nitrogen-15 labeled precursors in the synthesis of inosine . The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotope without degrading the inosine structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. The process starts with the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into inosine. The product is then purified using chromatography techniques to achieve high purity levels .
化学反应分析
Types of Reactions
Inosine-15N4 undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and uric acid.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.
Substitution: Inosine can undergo substitution reactions where the ribose moiety is replaced with other sugar analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hypoxanthine, uric acid, and various inosine analogs .
科学研究应用
Inosine-15N4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Employed in RNA editing studies to trace the incorporation of inosine into RNA molecules.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the development of stable isotope-labeled compounds for drug development and pharmacokinetic studies.
作用机制
Inosine-15N4 exerts its effects through several mechanisms:
RNA Editing: Inosine is incorporated into RNA molecules, altering their structure and function.
Metabolic Pathways: It participates in purine metabolism, being converted to hypoxanthine, xanthine, and uric acid.
Signaling Pathways: Inosine interacts with adenosine receptors, modulating various cellular responses.
相似化合物的比较
Similar Compounds
Adenosine: Similar in structure but has an adenine base instead of hypoxanthine.
Guanosine: Contains a guanine base and is involved in similar metabolic pathways.
Xanthosine: Another purine nucleoside with a xanthine base.
Uniqueness
Inosine-15N4 is unique due to its nitrogen-15 labeling, which allows for precise tracing in metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research applications where understanding the detailed pathways and interactions of inosine is crucial .
属性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
272.20 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1 |
InChI 键 |
UGQMRVRMYYASKQ-SHKQESLVSA-N |
手性 SMILES |
C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


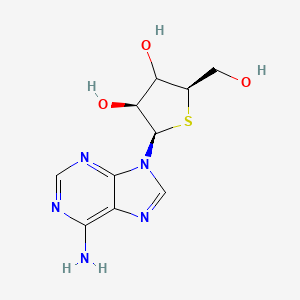
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
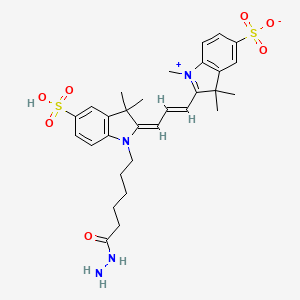

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)

![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
